BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Unveiling a Versatile Heterocyclic
Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoropyridin-4-OL

Cat. No.: B1459237

2-Chloro-5-fluoropyridin-4-ol is a halogenated pyridinol derivative that has emerged as a
significant building block for researchers in organic synthesis and medicinal chemistry. Its
unique trifunctional architecture—featuring a reactive chlorine atom, a modulating fluorine
atom, and a versatile hydroxyl group on a pyridine scaffold—offers multiple avenues for
chemical modification. The pyridine ring, being electron-deficient, provides a distinct reactive
profile compared to its benzene analogs. This guide provides an in-depth analysis of the core
chemical properties, reactivity, and synthetic utility of 2-Chloro-5-fluoropyridin-4-ol, offering
field-proven insights for its application in complex molecule synthesis and drug discovery
programs.

PART 1: Core Physicochemical and Spectroscopic
Properties

The fundamental properties of a chemical entity are critical for predicting its behavior and for
the practical design of experiments. While extensive peer-reviewed data for this specific
molecule is not abundant, its core properties can be reliably predicted and are supported by
data from chemical suppliers.

Key Chemical Data

A summary of the essential physicochemical data for 2-Chloro-5-fluoropyridin-4-ol is
presented below. This data is foundational for any experimental work, from calculating molar
equivalents to selecting appropriate analytical techniques.
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Property Value Source/Note
Molecular Formula CsHsCIFNO [1]
Molecular Weight 147.54 g/mol [2]
CAS Number 1196153-96-4 [1]
Typically an off-white to light ]
Appearance ] Supplier Data
yellow solid
_ ~8.5-9.5 (for the pyridinol o
pKa (Predicted) Based on similar structures
proton)
Exists in equilibrium with 2-
Tautomerism Chloro-5-fluoro-1H-pyridin-4- Inherent property

one

Structural and Spectroscopic Insights

Tautomerism: A critical feature of 4-hydroxypyridines is their existence in a tautomeric

equilibrium with the corresponding 4-pyridone form. In the case of 2-Chloro-5-fluoropyridin-4-

ol, this equilibrium with 2-Chloro-5-fluoro-1H-pyridin-4-one can be influenced by the solvent,

pH, and temperature. This duality is crucial as it can affect the molecule's reactivity, particularly

at the hydroxyl/amine site.

Spectroscopic Analysis: While specific spectra for this compound are primarily available

through commercial suppliers[3], standard analytical techniques are used for its

characterization:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom.

e 13C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons,

with the C-F and C-CI bonds causing characteristic shifts and splitting patterns.

e Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for

the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
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PART 2: Synthesis and Reactivity Profile

The synthetic utility of 2-Chloro-5-fluoropyridin-4-ol stems from its predictable reactivity at
three distinct positions. The chlorine at the C2 position is primed for nucleophilic substitution
and cross-coupling, the fluorine at C5 modulates electronic properties, and the hydroxyl group
at C4 offers another handle for derivatization.

Synthetic Approaches

The synthesis of substituted pyridinols like this often involves multi-step sequences. A common
strategy involves the construction of a polysubstituted pyridine ring followed by targeted
modifications. For instance, a plausible route could start from a readily available
dichlorofluoropyridine, followed by selective hydrolysis or displacement of one chlorine atom to
install the hydroxyl group[4].

Core Reactivity: A Trifecta of Opportunities

The molecule's reactivity is dominated by the interplay of its functional groups on the electron-
deficient pyridine ring. The chlorine at the C2 position is the most labile site for substitution.

2-Chloro-5-fluoropyridin-4-ol Reactivity

Electrophile (e.g., R-X)
Base

Ar-B(OH)2 :
Pd Catalyst, Base Suzuki Product

Nucleophile (e.g., R2NH) (C2-Ary| Bond)

Base

2-Chloro-5-fluoropyridin-4-ol
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(C2-Nu Bond)
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Core reactivity pathways of 2-Chloro-5-fluoropyridin-4-ol.
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» Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards SNAr
due to the electron-withdrawing effects of the ring nitrogen and the halogen substituents.
This allows for the displacement of the chloride by a wide range of nucleophiles, including
amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse
functional groups[5][6]. The reaction typically proceeds under basic conditions and is often
accelerated by heating.

o Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond is an excellent handle for
transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in
particular, is a powerful tool for forming carbon-carbon bonds by reacting the C-Cl bond with
boronic acids or their esters[7][8][9]. This reaction is fundamental to building biaryl structures,
which are common motifs in pharmaceuticals. Success in coupling less reactive aryl
chlorides often requires the use of specialized catalysts with bulky, electron-rich phosphine
ligands[10].

e Reactions at the Hydroxyl Group: The pyridinol hydroxyl group can undergo standard
reactions such as O-alkylation with alkyl halides or O-acylation with acid chlorides or
anhydrides. These modifications are useful for altering the solubility and pharmacokinetic
properties of derivative compounds.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry

Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The
inclusion of chlorine and fluorine can significantly enhance a molecule's metabolic stability,
membrane permeability, and binding affinity to biological targets[11].

2-Chloro-5-fluoropyridin-4-ol serves as a versatile scaffold for building more complex drug
candidates. The ability to sequentially or orthogonally functionalize the C2 and C4 positions
allows for the rapid generation of compound libraries for screening. For example, related 2-
chloropyrimidine and 2-chloropyridine moieties are integral components of numerous clinical
candidates, including kinase inhibitors and G-protein-coupled receptor (GPR119) agonists[12]
[13]. The strategic placement of the fluorine atom can block metabolic oxidation at that position
and modulate the pKa of the molecule, which are key considerations in drug design.
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PART 4: Experimental Protocols and Handling

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following
section details a robust, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction, a
common and critical transformation for this class of compounds.

Representative Protocol: Suzuki-Miyaura Cross-
Coupling

This protocol is based on established methods for the coupling of challenging aryl chlorides
and serves as an excellent starting point for optimization[10][14].

Objective: To synthesize 2-(Aryl)-5-fluoropyridin-4-ol via a palladium-catalyzed Suzuki-Miyaura
cross-coupling reaction.

Materials:

2-Chloro-5-fluoropyridin-4-ol (1.0 eq)

e Arylboronic acid (1.2 - 1.5 eq)

o Palladium(ll) Acetate [Pd(OAc)z] (0.02 eq, 2 mol%)

e SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
o Potassium Phosphate (KsPOa4), anhydrous (2.0 - 3.0 eq)

e Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v)

 Inert gas (Argon or Nitrogen)
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Suzuki-Miyaura Workflow

1. Reagent Setup
Add solids (pyridin-4-ol,
boronic acid, base, catalyst)
to an oven-dried vial.

'

2. Inert Atmosphere
Evacuate and backfill
the vial with Argon/Nz (3x).

:

3. Solvent Addition
Add degassed 1,4-dioxane
and water via syringe.

.

4. Reaction
Heat the sealed vial
(e.g., 80-110 °C) with stirring
for 12-24 hours.

:

5. Workup
Cool, dilute with EtOAc,
filter through Celite.
Wash with water and brine.

.

6. Purification
Dry organic layer (NazS0a),
concentrate, and purify
by column chromatography.

Click to download full resolution via product page

Experimental workflow for Suzuki-Miyaura cross-coupling.
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Step-by-Step Methodology:

» Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-
Chloro-5-fluoropyridin-4-ol, the arylboronic acid, anhydrous KsPOas, Pd(OAc)2, and the
SPhos ligand.

« Inerting the System: Seal the vial with a septum cap. Evacuate the vial and backfill with an
inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Causality: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen prevents catalyst
degradation and ensures high catalytic turnover.

e Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. Add the
solvent mixture to the reaction vial via syringe. Causality: Degassing the solvent further
protects the catalyst. The aqueous phase is essential for activating the boronic acid and
facilitating the transmetalation step.

» Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically
80-110 °C). Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS,
typically 12-24 hours).

e Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove
the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and
wash sequentially with water and saturated brine.

 [solation and Purification: Dry the organic layer over anhydrous sodium sulfate (NazS0a),
filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash
column chromatography on silica gel to yield the desired product.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions are mandatory.
Based on safety data for structurally similar compounds like 2-chloro-5-fluoropyridine, 2-
Chloro-5-fluoropyridin-4-ol should be handled with care.

o Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled.
Causes skin and serious eye irritation[15][16][17].
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o Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear
standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[18].

o Storage: Store in a tightly sealed container in a cool, dry place, often under an inert
atmosphere to prevent degradation[19].

Conclusion

2-Chloro-5-fluoropyridin-4-ol is a high-value synthetic intermediate whose chemical
properties are defined by the orchestrated reactivity of its chloro, fluoro, and hydroxyl functional
groups. A thorough understanding of its tautomeric nature, susceptibility to nucleophilic
aromatic substitution, and utility in modern cross-coupling reactions allows researchers to
strategically incorporate this scaffold into complex molecular designs. The protocols and
insights provided in this guide serve as a validated foundation for leveraging the full synthetic
potential of this versatile building block in the pursuit of novel chemical entities for
pharmaceutical and materials science applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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